molecular formula C18H22S2Se2 B14254706 Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] CAS No. 278790-74-2

Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]

Cat. No.: B14254706
CAS No.: 278790-74-2
M. Wt: 460.4 g/mol
InChI Key: IZOGLAMCPKVHIF-KBPBESRZSA-N
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Description

Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] is an organoselenium compound characterized by the presence of two selenium atoms bonded to phenyl groups substituted with methylthioethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] typically involves the reaction of selenylating agents with suitable aromatic precursors. One common method includes the use of electrophilic selenium reagents produced from diselenides by treatment with bromine and silver triflate. This method allows for the selenomethoxylation and selenohydroxylation of alkenes .

Industrial Production Methods

Industrial production methods for diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides.

    Reduction: Reduction reactions can convert the diselenide to selenols.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include selenoxides, selenols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] involves its ability to interact with biological molecules through redox reactions. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also targets microbial biofilms, disrupting their formation and promoting the dispersion of preformed biofilms .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl diselenide
  • Camphor diselenide
  • Bis[ethyl-N-(2’-selenobenzoyl) glycinate]
  • Bis[2’-seleno-N-(1-methyl-2-phenylethyl) benzamide]

Uniqueness

Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other diselenides, it shows a different spectrum of antimicrobial activity and antioxidant potential .

Properties

CAS No.

278790-74-2

Molecular Formula

C18H22S2Se2

Molecular Weight

460.4 g/mol

IUPAC Name

1-[(1S)-1-methylsulfanylethyl]-2-[[2-[(1S)-1-methylsulfanylethyl]phenyl]diselanyl]benzene

InChI

InChI=1S/C18H22S2Se2/c1-13(19-3)15-9-5-7-11-17(15)21-22-18-12-8-6-10-16(18)14(2)20-4/h5-14H,1-4H3/t13-,14-/m0/s1

InChI Key

IZOGLAMCPKVHIF-KBPBESRZSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1[Se][Se]C2=CC=CC=C2[C@H](C)SC)SC

Canonical SMILES

CC(C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(C)SC)SC

Origin of Product

United States

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